Home > Products > Screening Compounds P78630 > 5-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
5-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one -

5-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Catalog Number: EVT-10943667
CAS Number:
Molecular Formula: C18H13ClN4O
Molecular Weight: 336.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is characterized by a fused bicyclic structure. This compound has been identified for its diverse biological activities, including potential applications in cancer treatment due to its inhibitory effects on various kinases, particularly cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor tyrosine kinase (EGFR-TK) . The presence of the 4-chlorophenyl and 6-methyl groups contributes to its pharmacological properties, enhancing its interaction with biological targets.

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are known for their significant role in medicinal chemistry, often serving as scaffolds for drug development due to their ability to modulate various biological pathways . The synthesis of this compound has been reported in several studies focusing on its potential as an anti-cancer agent and its interactions with specific enzyme targets .

Synthesis Analysis

Methods

The synthesis of 5-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the chlorophenyl and methyl groups. Common methods include:

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure .

Molecular Structure Analysis

Structure

The molecular structure of 5-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one features:

  • A pyrazolo[3,4-d]pyrimidine core, which consists of two fused rings.
  • A chlorophenyl group at position 5.
  • A methyl group at position 6.
  • A phenyl group at position 1.

Data

The molecular formula is C15H13ClN4OC_{15}H_{13}ClN_4O, with a molecular weight of approximately 288.74 g/mol. The compound's structure can be visualized using molecular modeling software or drawing tools that depict heterocyclic compounds.

Chemical Reactions Analysis

Reactions

5-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions typical for heterocycles:

  • Substitution Reactions: The presence of electron-withdrawing groups like chlorine can facilitate electrophilic aromatic substitution.
  • Condensation Reactions: The compound may participate in condensation reactions leading to the formation of more complex structures or derivatives.

Technical Details

Reactions involving this compound often require specific conditions such as basic or acidic environments depending on the nature of the substituents and desired products. Analytical techniques are employed post-reaction to verify product formation and purity .

Mechanism of Action

Process

The mechanism of action for 5-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one primarily involves inhibition of kinases such as CDK2 and EGFR-TK. These enzymes are crucial in regulating cell cycle progression and proliferation.

Data

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity . The binding affinity to these targets is enhanced by structural modifications that optimize interactions within the active sites.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 5-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include:

  • Melting Point: Typically ranges around 133°C.

Chemical Properties

Chemical properties include solubility in organic solvents such as ethanol and methanol, stability under standard laboratory conditions, and reactivity towards electrophiles due to the presence of nucleophilic sites on the pyrazole ring .

Applications

Scientific Uses

This compound has significant potential applications in medicinal chemistry due to its pharmacological properties:

  • Cancer Treatment: Its ability to inhibit key kinases makes it a candidate for developing anti-cancer therapies.
  • Pharmacological Research: It serves as a scaffold for synthesizing new derivatives aimed at enhancing efficacy against various diseases.
Contextualizing the Compound in Anticancer Drug Development

Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus serves as a bioisostere of endogenous purines, enabling competitive inhibition of ATP-binding sites in kinase domains. This scaffold mimics the hydrogen-bonding pattern of adenine, forming critical interactions with hinge region residues such as Methionine 793 and Threonine 854 in epidermal growth factor receptor (EGFR) [1]. Its planar heteroaromatic system facilitates deep penetration into hydrophobic pockets of kinase targets, including vascular endothelial growth factor receptor 2 (VEGFR2), cyclin-dependent kinase 2 (CDK2), and fibroblast growth factor receptor (FGFR) [5] [6].

Structural versatility allows site-specific modifications:

  • Position 1: Aryl groups (e.g., phenyl) anchor into hydrophobic region I
  • Position 4: Amine linkers enable hydrogen bonding
  • Position 5: Bulky substituents access hydrophobic region II [1] [5]

Table 1: Kinase Targets of Pyrazolo[3,4-d]pyrimidine Derivatives

Kinase TargetBiological FunctionExample CompoundIC₅₀ (μM)
EGFRWTCell proliferation signalingCompound 5i [1]0.30
VEGFR2Angiogenesis regulationCompound 4 [3]7.60
CDK2/Cyclin A2Cell cycle progression controlCompound 14 [6]0.057

This privileged architecture underpins FDA-approved agents (e.g., dinaciclib) and clinical candidates, demonstrating validated therapeutic utility in oncology [6] [7].

Historical Evolution of Epidermal Growth Factor Receptor-Targeted Therapies and Resistance Challenges

Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) have evolved through three generations to address acquired resistance:

  • First-generation (erlotinib, gefitinib): Reversible quinazoline-based inhibitors effective against wild-type epidermal growth factor receptor but vulnerable to Thr790Met gatekeeper mutations [1] [5]
  • Second-generation (afatinib, neratinib): Irreversible acrylamide derivatives targeting cysteine 797, limited by off-target toxicity [1]
  • Third-generation (osimertinib, olmutinib): Mutant-selective inhibitors overcoming Thr790Met resistance but susceptible to C797S tertiary mutations [2] [5]

Resistance emerges via:

  • Kinase domain mutations (e.g., Thr790Met, C797S) altering ATP-binding affinity
  • Bypass signaling activation through VEGFR, platelet-derived growth factor receptor, or mesenchymal-epithelial transition factor pathways [1] [3]
  • Tumor microenvironment adaptations including angiogenic escape mechanisms [1]

Table 2: Limitations of Epidermal Growth Factor Receptor-Targeted Therapies

GenerationRepresentative DrugResistance MechanismsClinical Challenge
FirstErlotinibThr790Met mutation>60% acquired resistance [1]
SecondNeratinibDose-limiting toxicityLow maximal-tolerated dose [5]
ThirdOsimertinibC797S mutation; epidermal necrolysisLoss of covalent binding [5]

These challenges necessitate dual-target inhibitors and novel chemotypes like pyrazolo[3,4-d]pyrimidines to block compensatory signaling [1] [3].

Rationale for Structural Modifications in Pyrazolo[3,4-d]pyrimidine Derivatives

Strategic functionalization of the pyrazolo[3,4-d]pyrimidine core optimizes target engagement and overcomes resistance:

  • Hydrophobic region I modifications: 4-Chlorophenyl at position 5 enhances steric complementarity with Leu718 and Val726 in EGFR’s hydrophobic pocket [1] [8]
  • Linker diversification: Hydrazone or thiosemicarbazide spacers between positions 3 and 4 improve solubility and form hydrogen bonds with Asp855 [5] [6]
  • Hydrophobic region II extensions: 6-Methyl groups and phenyl at position 1 increase π-stacking with Phe832 in EGFR and Pro916 in VEGFR2 [1] [3]

Table 3: Structure-Activity Relationship of Key Modifications

PositionSubstituentTarget ImpactPotency Enhancement
1PhenylHydrophobic region I occupancy12-fold vs. aliphatic [1]
54-ChlorophenylSteric hindrance against mutant EGFRIC₅₀ 0.3 μM (EGFRT790M) [1]
6MethylElectron-donating effect; metabolic stabilization4× t₁/₂ improvement [5]

Molecular modeling confirms that 5-(4-chlorophenyl)-6-methyl-1-phenyl derivatives adopt optimal torsion angles (85–92°) for simultaneous EGFR/VEGFR2 binding, enabling dual kinase inhibition [1] [5].

Properties

Product Name

5-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

IUPAC Name

5-(4-chlorophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

InChI

InChI=1S/C18H13ClN4O/c1-12-21-17-16(11-20-23(17)15-5-3-2-4-6-15)18(24)22(12)14-9-7-13(19)8-10-14/h2-11H,1H3

InChI Key

QOIILHBCASHADR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.